

JBIR-15: A Technical Guide to a Marine-Derived Aspochracin Analogue

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JBIR-15**

Cat. No.: **B608171**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **JBIR-15**, a novel aspochracin derivative. It details its chemical structure, biological activities, and the experimental methodologies for its study. This guide is intended to serve as a foundational resource for researchers investigating new antifungal agents and natural product derivatives.

Chemical Structure and Properties

JBIR-15 is a cyclic tripeptide belonging to the aspochracin family of fungal metabolites.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure was elucidated as N-demethyl aspochracin at the alanyl residue.[\[1\]](#)[\[2\]](#) The molecule is characterized by a 12-membered cyclic core composed of L-alanine, N-methyl-L-valine, and L-ornithine, with an acylated (2E,4E,6E)-octa-2,4,6-trienamide side chain attached to the α -amino group of the ornithine residue.

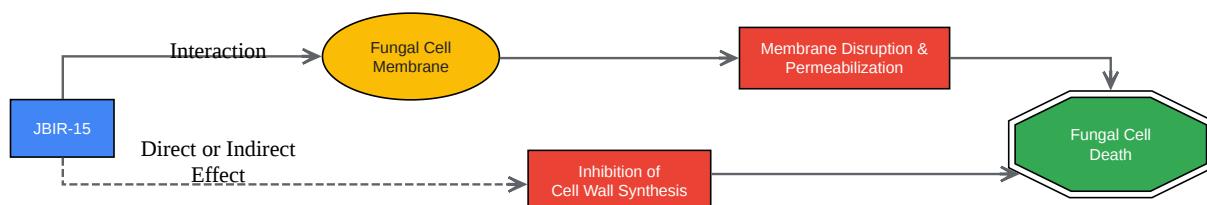
Systematic Name: (2E,4E,6E)-N-[(3S,6S,9S)-3,7-Dimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododec-9-yl]-2,4,6-octatrienamide

Property	Value	Reference
Molecular Formula	C22H34N4O4	[1]
Molecular Weight	418.53 g/mol	[1]
CAS Number	1198588-57-6	
Appearance	Colorless oil	[2]
Canonical SMILES	CC=CC=CC=CC(=O)NC1CCC NC(=O)C(NC(=O)C(N(C1=O)C)C(C)C)C	
InChI Key	IBQPLRWXHSRNAW- VUOPYGPLSA-N	

Biological Activity

JBIR-15 has demonstrated notable antifungal activity, particularly against *Candida albicans*. Its biological activity, along with that of related aspochracin derivatives, is summarized below.

Compound	Organism	Activity Type	Value	Reference
JBIR-15	<i>Candida albicans</i>	MIC	30 μ M	
Sclerotiotide A	<i>Candida albicans</i>	MIC	7.5 μ M	
Sclerotiotide B	<i>Candida albicans</i>	MIC	3.8 μ M	
Sclerotiotide F	<i>Candida albicans</i>	MIC	30 μ M	
Sclerotiotide I	<i>Candida albicans</i>	MIC	6.7 μ M	


MIC: Minimum Inhibitory Concentration

At present, quantitative data on the cytotoxicity of **JBIR-15** against mammalian cell lines is not publicly available. However, initial reports suggest it is non-toxic to mammalian cells and insects.

Mechanism of Action

The precise signaling pathways modulated by **JBIR-15** have not been fully elucidated. However, the mechanism of action for related antifungal cyclic peptides and aspochracin derivatives is believed to involve interaction with and disruption of the fungal cell membrane and cell wall. This can lead to increased membrane permeability, inhibition of essential enzymes, and ultimately, cell death. The lipophilic side chain of aspochracin analogues likely facilitates their insertion into the lipid bilayer of the fungal cell membrane.

A logical workflow for the proposed mechanism of action is depicted below:

[Click to download full resolution via product page](#)

Proposed mechanism of action for **JBIR-15**.

Experimental Protocols

Isolation and Purification of JBIR-15

The following protocol is based on the methodology described for the isolation of aspochracin-type cyclic tripeptides from *Aspergillus sclerotiorum*.

Fungal Strain: *Aspergillus sclerotiorum* Huber Sp080903f04, isolated from a marine sponge of the genus *Mycale*.

Fermentation:

- The producing fungus is cultured in static culture at 27°C for 14 days in 500-mL Erlenmeyer flasks.

- Each flask contains 15 g of brown rice, 30 mg of Bacto-Yeast extract, 15 mg of sodium tartrate, 15 mg of KH₂PO₄, and 45 ml of H₂O.

Extraction:

- The mycelium from the culture flasks is extracted with 80% aqueous acetone.
- The resulting extract is partitioned between ethyl acetate and water.
- The ethyl acetate layer is concentrated under reduced pressure to yield a crude extract.

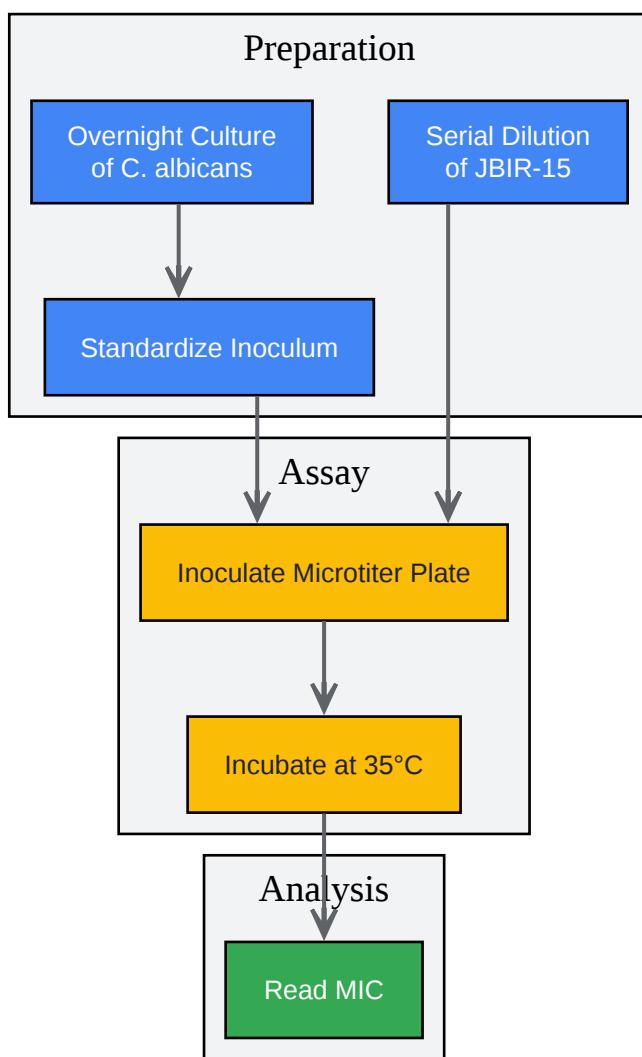
Purification:

- The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol.
- Fractions containing **JBIR-15** are identified by thin-layer chromatography and pooled.
- Final purification is achieved by reversed-phase HPLC (e.g., using a C18 column) with a suitable mobile phase, such as a gradient of acetonitrile in water, to yield pure **JBIR-15** as a colorless oil.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of **JBIR-15** against *Candida albicans* can be determined using a broth microdilution method.

Inoculum Preparation:


- *Candida albicans* is grown in Yeast-Peptone-Dextrose (YPD) broth overnight at 30°C.
- The fungal culture is then diluted to a standardized concentration (e.g., 1 x 10³ to 5 x 10³ cells/mL) in RPMI-1640 medium.

Microdilution Assay:

- Serial twofold dilutions of **JBIR-15** are prepared in a 96-well microtiter plate using RPMI-1640 medium.

- The standardized fungal inoculum is added to each well.
- The plate is incubated at 35°C for 24-48 hours.
- The MIC is determined as the lowest concentration of **JBIR-15** that causes complete inhibition of visible fungal growth.

The workflow for determining the antifungal susceptibility of **JBIR-15** is outlined in the following diagram:

[Click to download full resolution via product page](#)

Workflow for antifungal susceptibility testing.

Conclusion

JBIR-15 represents a promising lead compound in the search for new antifungal agents. Its unique structure, derived from a marine sponge-associated fungus, and its activity against *Candida albicans* warrant further investigation. Future research should focus on elucidating its precise mechanism of action, exploring its activity against a broader range of fungal pathogens, and conducting comprehensive cytotoxicity studies to evaluate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantifying the Antifungal Activity of Peptides Against *Candida albicans* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal and Antibiofilm Activity of Cyclic Temporin L Peptide Analogs against Albicans and Non-Albicans *Candida* Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [JBIR-15: A Technical Guide to a Marine-Derived Aspochracin Analogue]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608171#what-is-the-chemical-structure-of-jbir-15>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com